3-Methyl-4-piperidinecarboxylic acid
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Overview
Description
3-Methyl-4-piperidinecarboxylic acid is a heterocyclic compound . It has an empirical formula of C7H13NO2 and a molecular weight of 143.18 .
Synthesis Analysis
A synthetic method for a similar compound, (2R, 4R)-4-methyl-2-piperidinecarboxylic acid, has been described in a patent . The synthesis involved a key one-pot azide reductive cyclization of aldehyde . The resulting intermediate can be used for further modification and for obtaining various analogs of the final product .Molecular Structure Analysis
The molecular structure of 3-Methyl-4-piperidinecarboxylic acid consists of a piperidine ring with a carboxylic acid moiety . The SMILES string representation isCC1CNCCC1C(O)=O
. Physical And Chemical Properties Analysis
3-Methyl-4-piperidinecarboxylic acid is a solid . It has an empirical formula of C7H13NO2 and a molecular weight of 143.18 .Scientific Research Applications
Synthesis of Bioactive Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry, as they form the backbone of various pharmaceuticals. The introduction of a 3-Methyl-4-piperidinecarboxylic acid moiety into compounds can lead to the development of new bioactive molecules with potential therapeutic applications. Researchers focus on synthesizing substituted piperidines, spiropiperidines, and piperidinones, which are present in many classes of drugs .
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 3-Methyl-4-piperidinecarboxylic acid, is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
3-Methyl-4-piperidinecarboxylic acid, also known as 3-methylpiperidine-4-carboxylic Acid, is a derivative of piperidine . Piperidine derivatives have been found to interact with a variety of biological targets such as enzymes or receptors. For instance, a compound similar to 3-Methyl-4-piperidinecarboxylic acid, isonipecotic acid, acts as a partial agonist of the GABA A receptor .
Mode of Action
It is known that piperidine derivatives can exhibit a wide range of biological activities . For example, isonipecotic acid, a piperidine derivative, interacts with the GABA A receptor, which plays a crucial role in inhibitory neurotransmission in the central nervous system .
Biochemical Pathways
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo . This suggests that these compounds may affect pathways related to cell proliferation and metastasis.
Result of Action
Piperidine derivatives have been found to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects .
properties
IUPAC Name |
3-methylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-4-8-3-2-6(5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGOHASCUQHBRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-piperidinecarboxylic acid |
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